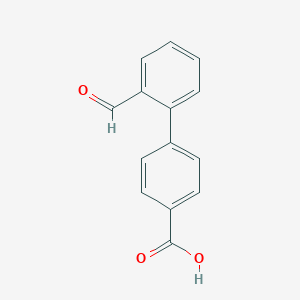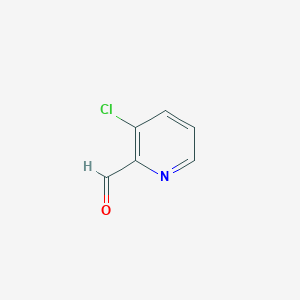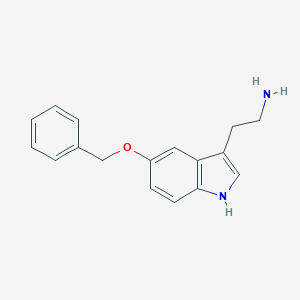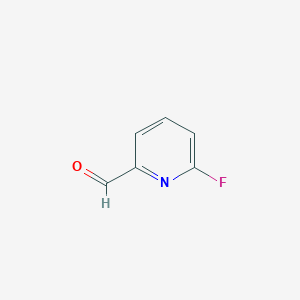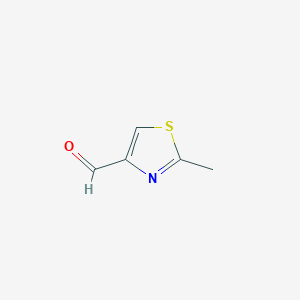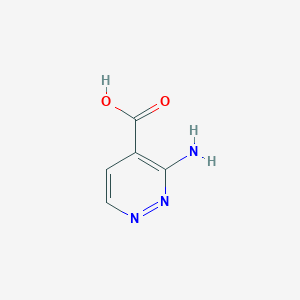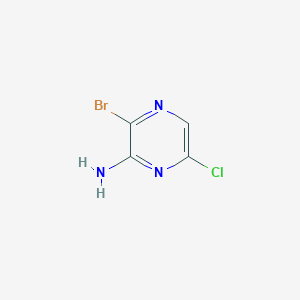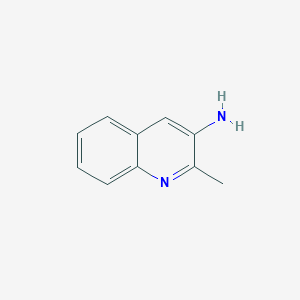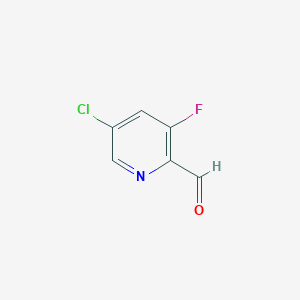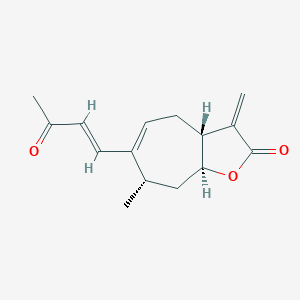
Xanthatin
描述
Xanthatin is a sesquiterpene lactone isolated from Xanthium plants (Asteraceae). It is a potent anticancer agent that induces cell cycle arrest at the G2/M phase in hepatocellular carcinoma and colon cancer cells .
Synthesis Analysis
Xanthatin is a naturally occurring xanthanolide that has been isolated from the genus Xanthium in monomeric, dimeric, and trimeric forms . The synthesis tactics of xanthanolides have been summarized in various studies . For instance, the total synthesis of xanthanolides was achieved through asymmetric synthesis of dihydroxanthatin by Oshima-Utimoto reaction .Molecular Structure Analysis
Xanthatin is a hydrophobic molecule with a representative core constituted by a bicyclic γ-lactamic ring which contains a seven-member ring fused with a five-member ring . The first ring has an aliphatic branch while the second one has a methylene group .Chemical Reactions Analysis
Xanthatin has been found to exhibit significant antitumor activity through various mechanisms. For instance, it has been shown to induce cell cycle arrest at the G2/M phase . It also increases total p53 protein levels, decreases Bcl-2/Bax ratio, and downregulates the expression of the downstream factors procaspase-9 and procaspase-3 .Physical And Chemical Properties Analysis
Xanthatin has a molecular formula of C15H18O3 and a molecular weight of 246.30 .科学研究应用
Anti-Inflammatory Properties
Xanthatin has demonstrated potential as an anti-inflammatory agent. A study revealed that xanthatin can alleviate inflammatory responses by inhibiting NF-κB, MAPK, and STATs activation in macrophages. This was evidenced by reduced levels of nitric oxide, reactive oxygen species, and pro-inflammatory factors, indicating xanthatin's potential as an anti-inflammatory medication (Liu et al., 2022).
Antitumor and Cytotoxic Effects
Xanthatin has been shown to possess significant antitumor activity. It mediates anti-tumor cytotoxicity through mechanisms involving glycogen synthase kinase-3β and β-catenin, particularly in lung cancer cells (Tao et al., 2016). Moreover, it induces apoptosis in glioma cells and inhibits tumor growth by activating the endoplasmic reticulum stress-dependent CHOP pathway (Ma et al., 2019). Additionally, xanthatin has been found to induce G2/M cell cycle arrest and apoptosis in human gastric carcinoma cells (Zhang et al., 2012).
Role in Cancer Cell Metabolism and Signaling Pathways
Xanthatin's impact on cancer cell metabolism and various signaling pathways has been extensively studied. It has been observed to alter energy metabolism in colon cancer cells via the mTOR signaling pathway, demonstrating its potential as a botanical drug against abnormal tumor energy metabolism (Li et al., 2021). Furthermore, it can induce apoptosis and inhibit the thioredoxin reductase enzyme, promoting oxidative stress-mediated apoptosis in cancer cells (Liu et al., 2018).
Potential as Pesticidal Agents
Xanthatin has also been evaluated for its potential as a natural pesticide. Studies have shown that it exhibits significant pesticidal activities, especially against certain fungi and insects. This opens up the possibility of using xanthatin-derived compounds in sustainable agricultural practices (Zhi et al., 2020).
安全和危害
属性
IUPAC Name |
(3aR,7S,8aS)-7-methyl-3-methylidene-6-[(E)-3-oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-6,9,13-14H,3,7-8H2,1-2H3/b5-4+/t9-,13+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRPTFMVULVGIC-ZTIIIDENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC=C1C=CC(=O)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@H](CC=C1/C=C/C(=O)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317668 | |
| Record name | (-)-Xanthatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthatin | |
CAS RN |
26791-73-1 | |
| Record name | (-)-Xanthatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26791-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026791731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Xanthatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANTHATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298X1N12LS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)


